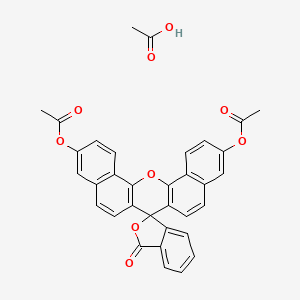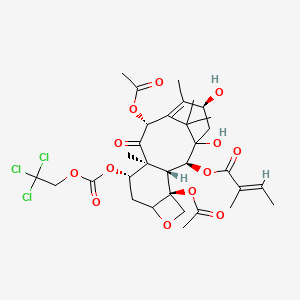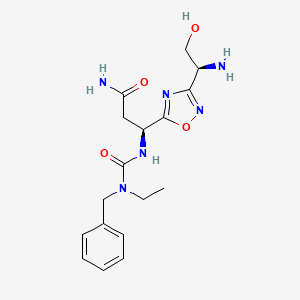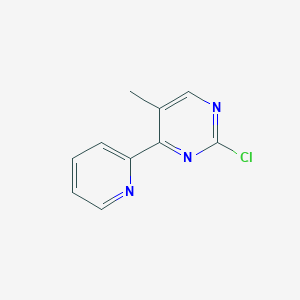
2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine typically involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents to introduce the pyrimidine ring. One common method involves the use of a cyclization reaction where the pyridine derivative is reacted with formamide and ammonium acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization Reactions: Catalysts like zinc chloride or copper salts are often used under controlled temperatures.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Cyclization Products: Complex heterocyclic compounds with potential biological activities.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antifibrotic and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit collagen production in hepatic stellate cells, which is a key process in fibrosis. The compound may exert its effects by binding to enzymes or receptors involved in the fibrotic pathway, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-methyl-4-pyridin-2-ylpyrimidine.
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and its analogs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H8ClN3 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-chloro-5-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-13-10(11)14-9(7)8-4-2-3-5-12-8/h2-6H,1H3 |
Clé InChI |
UALYJPZYQIMTCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



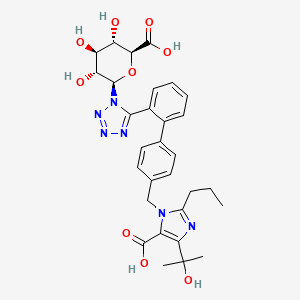
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
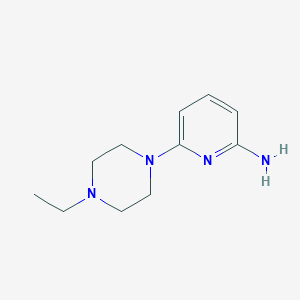
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

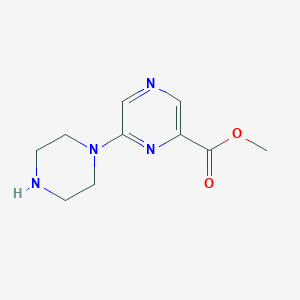
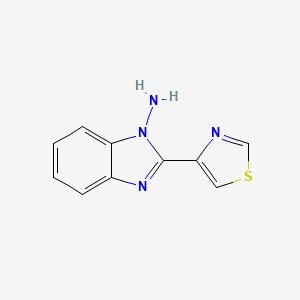
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
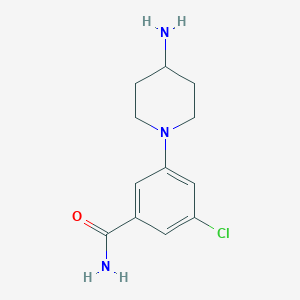
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
